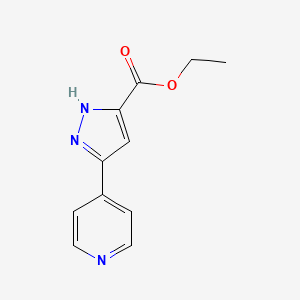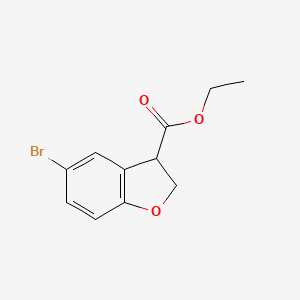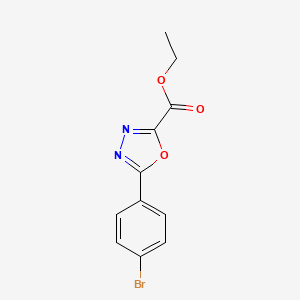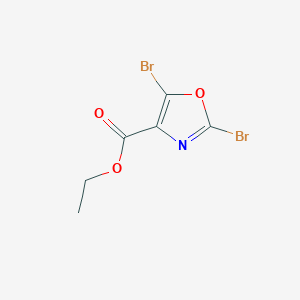
Ethyl 5-(pyridin-4-yl)-1H-pyrazole-3-carboxylate
Descripción general
Descripción
Ethyl 5-(pyridin-4-yl)-1H-pyrazole-3-carboxylate is a complex organic compound that contains a pyrazole ring, which is a five-membered ring with three carbon atoms and two nitrogen atoms, and a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom . The exact properties of this compound would depend on the specific arrangement of these rings and other groups in the molecule.
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a pyridine derivative with a compound containing a pyrazole ring . The exact method would depend on the specific substituents on these rings and the conditions under which the reaction is carried out.Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrazole ring and a pyridine ring . These rings may be connected directly or through a linker group. The ethyl carboxylate group (-COOC2H5) is likely attached to the pyrazole ring.Chemical Reactions Analysis
As an organic compound containing multiple functional groups, Ethyl 5-(pyridin-4-yl)-1H-pyrazole-3-carboxylate could participate in various chemical reactions . The pyridine ring, for example, is often involved in substitution reactions, while the carboxylate group can participate in esterification and condensation reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure . Factors such as the size and shape of the molecule, the presence of polar groups, and the specific arrangement of the atoms can all affect properties like solubility, melting point, and reactivity.Aplicaciones Científicas De Investigación
Synthesis and Characterization
Selective Synthesis Applications : Ethyl 5-amino-3-oxo-1,2-dihydro-1H-pyrazole-1-carboxylate is used in selective cyclocondensation processes. This leads to the formation of ethyl 3-oxo-1,2-dihydro-pyrazolo[3,4-b]pyridine-1-carboxylates, which can then be converted to 1-unsubstituted analogs (Lebedˈ et al., 2012).
Facilitating Synthesis of Condensed Pyrazoles : Utilizing ethyl 5- and 3-triflyloxy-1H-pyrazole-4-carboxylates as precursors in Sonogashira-type cross-coupling reactions with various alkynes has been an effective method for synthesizing condensed pyrazoles (Arbačiauskienė et al., 2011).
Production of Pyrazolo[3,4-b]pyridine Products : Novel ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate products are synthesized via condensation of pyrazole-5-amine derivatives and activated carbonyl groups, useful for preparing N-fused heterocycle products (Ghaedi et al., 2015).
Biological and Chemical Applications
Potential in Cancer Treatment : Ethyl 4-(3-(aryl)-1-phenyl-1H-pyrazol-4-yl)-2-oxo-6-(pyridin-3-yl)cyclohex-3-enecarboxylates and similar derivatives show promise as anticancer agents, particularly through their topoisomerase IIα inhibitory activity (Alam et al., 2016).
Fluorescent Properties : The synthesis of 4-hydroxy pyrazolo[1,5-a]pyridine derivatives, resulting from the cascade reaction of ethyl pyrazole-5-carboxylate with α, β-unsaturated ester, demonstrates strong fluorescence in solutions. This indicates potential applications in materials science and bioimaging (Yan et al., 2018).
Optical Properties and Characterization : Novel 5-(3-aryl-1H-pyrazol-5-yl)-2-(3-butyl-1-chloroimidazo[1,5-a]-pyridin-7-yl)-1,3,4-oxadiazole derivatives synthesized from ethyl 3-aryl-1H-pyrazole-5-carboxylate have been characterized for their optical properties, contributing to advancements in materials chemistry (Ge et al., 2014).
Antiviral Applications : Synthesized derivatives of ethyl 4-(phenylamino)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid have shown inhibitory effects against viruses like Herpes simplex, Mayaro, and vesicular stomatitis, indicating their potential as antiviral agents (Bernardino et al., 2007).
Corrosion Inhibition : Ethyl 5-methyl-1-pyridin-2-yl-1H-pyrazol-3-carboxylate has been studied as a corrosion inhibitor for steel in acidic environments, demonstrating significant efficiency and potential for industrial applications (Tebbji et al., 2005).
Safety And Hazards
The safety and hazards associated with this compound would depend on its specific properties . As with any chemical, appropriate safety precautions should be taken when handling it. This can include wearing protective clothing, working in a well-ventilated area, and avoiding contact with the skin and eyes.
Direcciones Futuras
The future research directions for this compound could involve exploring its potential uses in various fields. For example, many pyrazole and pyridine derivatives have been studied for their potential applications in medicine, particularly in the development of new drugs . Other possible areas of research could include studying the compound’s physical and chemical properties, developing new methods for its synthesis, and investigating its behavior in various chemical reactions.
Propiedades
IUPAC Name |
ethyl 3-pyridin-4-yl-1H-pyrazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2/c1-2-16-11(15)10-7-9(13-14-10)8-3-5-12-6-4-8/h3-7H,2H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKADLBFTYWLLOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NN1)C2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30341771 | |
| Record name | 5-Pyridin-4-yl-1(2)H-pyrazole-3-carboxylic acid ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30341771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-(pyridin-4-yl)-1H-pyrazole-3-carboxylate | |
CAS RN |
19959-81-0 | |
| Record name | 5-Pyridin-4-yl-1(2)H-pyrazole-3-carboxylic acid ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30341771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![2-Butenoic acid, 4-[(t-butoxycarbonyl)amino]-, ethyl ester](/img/structure/B3021283.png)

![ethyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylate](/img/structure/B3021285.png)
![3-[(Ethanesulfonyl)methyl]benzonitrile](/img/structure/B3021286.png)


